[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate
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Overview
Description
[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate is a complex organic compound that features a combination of imidazolidinone, trifluoromethyl, and carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate typically involves multiple steps
Imidazolidinone Ring Formation: The imidazolidinone ring can be synthesized by reacting an appropriate amine with glyoxal in the presence of a base.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable catalyst.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate and 4-fluoroaniline under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl groups enhance its binding affinity to certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The imidazolidinone ring and carbamate group contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-oxo-1-imidazolidinyl)ethyl methacrylate]
- N-(4-fluorophenyl)-2-[(4-phenyl-5-{[2-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness
The uniqueness of [2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate lies in its combination of functional groups. The presence of both trifluoromethyl and carbamate groups enhances its chemical stability and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H16F7N3O3 |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C20H16F7N3O3/c1-28-7-8-30(17(28)31)15-10-11(19(22,23)24)9-14(20(25,26)27)16(15)33-18(32)29(2)13-5-3-12(21)4-6-13/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
OMLNQKKHSWHSNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=O)C2=CC(=CC(=C2OC(=O)N(C)C3=CC=C(C=C3)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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